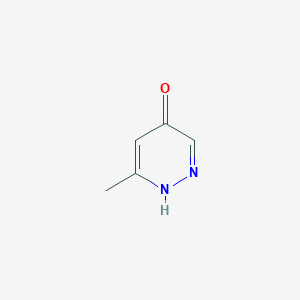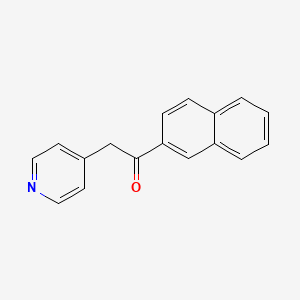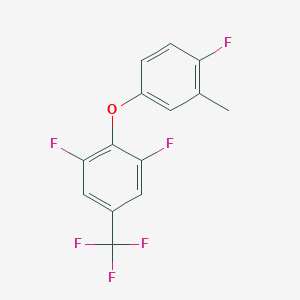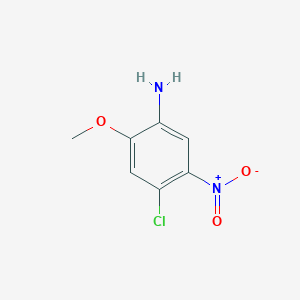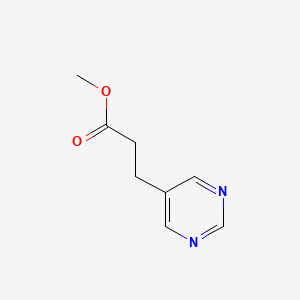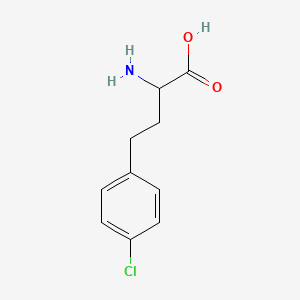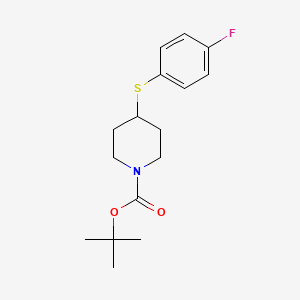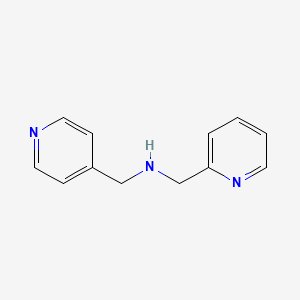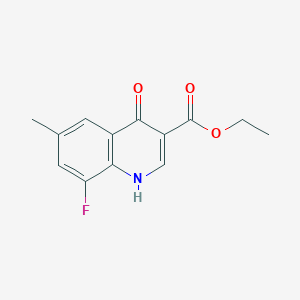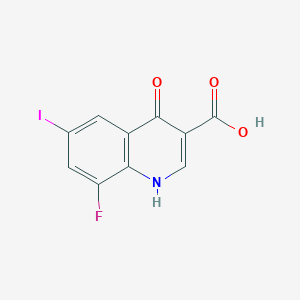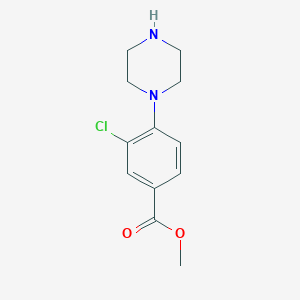
Methyl 3-Chloro-4-piperazinobenzoate
Overview
Description
“Methyl 3-Chloro-4-piperazinobenzoate” is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “Methyl 3-Chloro-4-piperazinobenzoate” is 1S/C12H15ClN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 . This indicates that the molecule consists of a benzoate group (benzene ring with a carboxylate substituent) and a piperazine ring, with a chlorine atom attached to the benzene ring .Physical And Chemical Properties Analysis
“Methyl 3-Chloro-4-piperazinobenzoate” is a white to yellow solid . The compound should be stored at a temperature of +4°C .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A novel series of compounds incorporating piperazine structures, including derivatives similar to Methyl 3-Chloro-4-piperazinobenzoate, were synthesized and evaluated for their antidepressant and antianxiety activities. The compounds showed significant effects in behavioral tests on mice, indicating their potential in treating mood disorders (J. Kumar et al., 2017).
Antitumor and Apoptotic Agents
Isoxazoline derivatives linked via piperazine to benzoisothiazoles were synthesized and exhibited potent cytotoxic and antineoplastic activities against mammalian cancer cells, suggesting a promising avenue for cancer treatment (Sathish Byrappa et al., 2017).
Anticonvulsant and Antimicrobial Activities
Piperazine derivatives were synthesized and evaluated for their anticonvulsant and antimicrobial activities. Some derivatives showed potential as anticonvulsant agents in vivo and exhibited activity against various bacterial and fungal strains, highlighting their versatility in medical applications (M. Aytemir et al., 2004).
Antibacterial Activities
A series of oxazolidinones with piperazine substitutions were synthesized and tested against clinical isolates of bacteria. These compounds showed varying degrees of antibacterial activity, underlining the importance of chemical structure in developing new antimicrobial agents (O. Phillips et al., 2009).
Inhibition of Bacterial Biofilms and Enzymes
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing potent inhibitory activities against bacterial biofilms and the MurB enzyme, crucial for bacterial cell wall synthesis. These compounds represent a new class of antibacterial agents with potential applications in treating resistant bacterial infections (Ahmed E. M. Mekky & S. Sanad, 2020).
Mechanism of Action
Safety and Hazards
The safety data sheet for “Methyl 3-Chloro-4-piperazinobenzoate” provides several precautions. In case of inhalation, move the victim into fresh air. If skin contact occurs, remove contaminated clothing and wash off with soap and water. In case of eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .
Future Directions
While specific future directions for “Methyl 3-Chloro-4-piperazinobenzoate” are not mentioned in the sources I found, it’s worth noting that compounds like this one, which contain a piperazine ring, are often used in the development of new pharmaceuticals . Therefore, future research could potentially explore its applications in drug development .
properties
IUPAC Name |
methyl 3-chloro-4-piperazin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNWWDUBAHLVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCNCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



